2-Ethyl-4,4-dimethyl-3-oxopentanenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-5-7(6-10)8(11)9(2,3)4/h7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRCIPCFEYIYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603002 | |
| Record name | 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88485-80-7 | |
| Record name | 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88485-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Beta Ketonitrile Chemistry and Derivatives
Beta-ketonitriles, such as 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile, are a class of organic compounds characterized by a ketone group at the beta-position relative to a nitrile group. This specific arrangement of functional groups imparts a unique reactivity to the molecule, making beta-ketonitriles valuable intermediates in organic chemistry. thieme-connect.comrsc.org The carbon atom situated between the ketone and nitrile groups (the alpha-carbon) is particularly acidic, readily losing a proton to form a stabilized carbanion. This carbanion is a potent nucleophile, capable of reacting with a wide array of electrophiles to form new carbon-carbon bonds.
The dual functionality of beta-ketonitriles allows for a diverse range of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. youtube.com The ketone group can undergo nucleophilic addition reactions, be reduced to a secondary alcohol, or participate in condensation reactions. youtube.com This multifunctionality makes beta-ketonitriles, including this compound, powerful tools for constructing complex molecular architectures. rsc.org The branched structure of this compound introduces steric hindrance that can influence its reactivity in nucleophilic additions and cyclocondensation reactions. vulcanchem.com
Significance As a Versatile Synthetic Intermediate in Modern Chemical Research
The utility of beta-ketonitriles as synthetic intermediates is well-documented, and 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile is no exception. These compounds serve as precursors for a wide variety of organic molecules, including pharmaceuticals, agrochemicals, and materials. rsc.orgnih.gov For instance, beta-ketonitriles are key starting materials in the synthesis of various heterocyclic compounds like pyridines, pyrimidines, and pyrazoles. rsc.orgnih.gov These heterocyclic scaffolds are prevalent in many biologically active molecules.
The reactivity of the alpha-carbon in beta-ketonitriles allows for straightforward alkylation and acylation reactions, enabling the introduction of diverse substituents. Furthermore, the ketone and nitrile functionalities can be manipulated to generate other functional groups, expanding the synthetic possibilities. For example, the reaction of beta-ketonitriles with other reagents can lead to the formation of carbocyclic and heterocyclic ring systems. rsc.orgacs.org Research has demonstrated the use of beta-ketonitriles in the synthesis of compounds with potential anti-cancer, anti-inflammatory, and antimalarial properties. rsc.org
Historical Overview of Research on 2 Ethyl 4,4 Dimethyl 3 Oxopentanenitrile and Analogous Systems
Carbanion-Mediated Condensation Reactions for Alpha-Alkyl Beta-Ketonitrile Formation
The formation of the this compound structure via carbanion-mediated condensation represents a primary synthetic route. This approach hinges on the generation of a carbanion from a nitrile precursor, which then acts as a nucleophile, attacking an ester. This class of reactions, particularly the Claisen-type condensation, is fundamental for the construction of the β-ketonitrile scaffold.
Claisen-Type Condensations Involving Carboxylic Esters and Nitrile Precursors
The Claisen-type condensation is a powerful carbon-carbon bond-forming reaction. In the context of synthesizing this compound, this involves the reaction between a pivalic acid ester, such as ethyl pivalate (B1233124), and butyronitrile (B89842). The reaction is initiated by the deprotonation of the α-carbon of butyronitrile to form a nucleophilic carbanion, which subsequently attacks the carbonyl carbon of the pivalate ester.
The choice of base is critical in Claisen-type condensations as it must be strong enough to deprotonate the α-carbon of the nitrile without promoting significant side reactions. Strong bases such as sodium hydride (NaH) and sodium methoxide (B1231860) (NaOMe) are frequently employed for this purpose. Sodium hydride, an irreversible base, is particularly effective in driving the reaction to completion. Sodium methoxide, while also a strong base, can participate in reversible reactions. The strategic selection of the base can significantly influence the reaction's efficiency and yield.
Sodium Hydride (NaH): Often used as a dispersion in mineral oil, NaH acts as a powerful, non-nucleophilic base. It deprotonates the butyronitrile to form the corresponding carbanion and hydrogen gas, which evolves from the reaction mixture, driving the equilibrium forward.
Sodium Methoxide (NaOMe): This alkoxide is also a potent base for generating nitrile carbanions. Its solubility in organic solvents can be advantageous for creating a homogeneous reaction environment.
The following table illustrates typical conditions for Claisen-type condensations leading to β-ketonitriles, based on analogous syntheses.
| Base | Nitrile Precursor | Ester Precursor | Solvent | Temperature (°C) |
| NaH | Butyronitrile | Ethyl Pivalate | THF | Reflux |
| NaOMe | Butyronitrile | Ethyl Pivalate | Toluene (B28343) | 80-100 |
This table presents plausible reaction conditions based on established principles of the Claisen condensation for β-ketonitrile synthesis.
The reaction solvent plays a crucial role in the outcome of the condensation. Aprotic solvents are generally preferred to avoid quenching the carbanion. The polarity and boiling point of the solvent can affect the solubility of the reactants and the reaction temperature, which in turn influences the reaction rate and selectivity.
Toluene: A non-polar aprotic solvent with a relatively high boiling point, allowing the reaction to be conducted at elevated temperatures to overcome activation energy barriers.
2-Methyltetrahydrofuran (B130290) (2-MeTHF): A greener alternative to tetrahydrofuran (B95107) (THF), it is an ether-based solvent that can effectively solvate the reactants and stabilize the intermediates.
Temperature is another critical parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. Therefore, optimizing the temperature is essential for maximizing the yield and purity of this compound. For instance, in the synthesis of a similar compound, 4-methyl-3-oxo-valeronitrile, the reaction is carried out under reflux conditions, indicating that elevated temperatures are necessary for the condensation to proceed efficiently.
The following table outlines the impact of different solvents on the synthesis of β-ketonitriles, drawing from general findings in the field.
| Solvent | Typical Temperature Range (°C) | Key Characteristics |
| Toluene | 80 - 110 | High boiling point, non-polar |
| 2-Methyltetrahydrofuran | 60 - 80 | Good solvating properties, "green" solvent |
| Dimethylformamide (DMF) | 25 - 100 | Polar aprotic, can increase reaction rates |
This table provides a general overview of solvent effects in β-ketonitrile synthesis.
The stoichiometry of the reactants, particularly the base, is a key factor in optimizing the yield. A stoichiometric amount of base is often required because the resulting β-ketonitrile is more acidic than the starting nitrile and will be deprotonated by the alkoxide generated during the reaction. Using at least one equivalent of the strong base ensures that the equilibrium is driven towards the product.
The reaction kinetics are influenced by the concentration of reactants, temperature, and the choice of base and solvent. Monitoring the reaction progress over time, for example through techniques like gas chromatography (GC) or thin-layer chromatography (TLC), allows for the determination of the optimal reaction time to maximize product formation while minimizing byproduct generation.
Utilization of Alkoxide Bases (e.g., Potassium tert-Butoxide) in Beta-Ketonitrile Synthesis
Potassium tert-butoxide (KOt-Bu) is another strong, sterically hindered base that is effective in the synthesis of β-ketonitriles. Its bulky nature can sometimes offer better selectivity compared to smaller alkoxides like sodium methoxide. KOt-Bu is highly soluble in a variety of organic solvents, which facilitates its use in homogeneous reaction systems. In the synthesis of various β-ketonitriles, potassium tert-butoxide has been successfully used to promote the condensation of esters and nitriles, often under relatively mild conditions.
Nucleophilic Substitution Approaches for the Formation of the this compound Framework
An alternative strategy for the synthesis of this compound involves a nucleophilic substitution pathway. This method typically starts with a pre-formed β-ketonitrile framework, specifically 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile), which is then alkylated at the α-position.
This two-step approach first requires the synthesis of pivaloylacetonitrile, which can be achieved through the condensation of a pivalate ester with acetonitrile. The subsequent step is the ethylation of the α-carbon of pivaloylacetonitrile. This is a classic example of α-alkylation of a ketone, where the presence of the adjacent nitrile group further activates the α-proton, facilitating its removal by a base to form a stabilized enolate.
A plausible synthetic route involves the treatment of 4,4-dimethyl-3-oxopentanenitrile with an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a strong base. The base deprotonates the α-carbon to generate a nucleophilic enolate, which then attacks the ethyl halide in an SN2 reaction to form the desired this compound.
A representative procedure for a structurally analogous nitrile achieved a 68% yield by reacting the substrate for 72 hours at 60°C in dimethylformamide (DMF) with catalytic potassium iodide (KI). googleapis.com
The following table details plausible reaction parameters for the ethylation of 4,4-dimethyl-3-oxopentanenitrile.
| Base | Ethylating Agent | Solvent | Catalyst | Temperature (°C) | Plausible Yield (%) |
| Sodium Hydride (NaH) | Ethyl Bromide | DMF | KI (catalytic) | 60 | ~68 |
| Potassium Carbonate | Ethyl Iodide | Acetone | None | Reflux | Moderate |
This table is based on a reported procedure for a structurally analogous compound and general principles of α-alkylation of β-ketonitriles. googleapis.com
Cyanide Displacement Reactions on Halogenated Pinacolone (B1678379) Derivatives
A primary and effective method for the synthesis of the pivaloylacetonitrile precursor is through the nucleophilic displacement of a halogen on a pinacolone derivative with a cyanide salt. The most common starting material for this synthesis is 1-chloropinacolone.
The reaction involves the treatment of 1-chloropinacolone with an alkali metal cyanide, such as sodium cyanide, in a suitable solvent. Methanol (B129727) is often employed as the solvent for this transformation. The reaction proceeds via an SN2 mechanism, where the cyanide ion acts as the nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion.
A typical reaction procedure involves stirring a suspension of finely powdered sodium cyanide and a mild base like sodium carbonate in methanol. 1-Chloropinacolone is then added dropwise to this mixture. The reaction is often heated to drive it to completion. Subsequent workup, including filtration of inorganic salts and purification, yields the desired 4,4-dimethyl-3-oxopentanenitrile.
Catalytic Enhancements in Nucleophilic Cyanation (e.g., Iodide Ion Catalysis for Improved Regioselectivity)
To improve the efficiency and regioselectivity of the cyanide displacement reaction, catalytic amounts of certain reagents can be introduced. A notable enhancement is the use of iodide ions, often in the form of sodium iodide. This is an example of the Finkelstein reaction, where the less reactive alkyl chloride is converted in situ to the more reactive alkyl iodide.
The addition of a catalytic quantity of sodium iodide to the reaction mixture of 1-chloropinacolone and sodium cyanide in methanol has been shown to significantly increase the yield and purity of the resulting pivaloylacetonitrile. The iodide ion is a better leaving group than the chloride ion, and it also promotes the desired SN2 reaction pathway over potential side reactions. This catalytic approach can lead to yields of up to 95% with high purity (99%).
| Condition | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Standard | None | Moderate | Lower |
| Enhanced | Sodium Iodide (catalytic) | Up to 95 | 99 |
Emerging and Green Chemistry Methodologies in this compound Synthesis
While the synthesis of the precursor is well-established, the subsequent α-ethylation to form this compound can be approached using modern, more sustainable methods.
Development of Efficient and Atom-Economical Synthetic Pathways
The introduction of the ethyl group at the α-position of pivaloylacetonitrile is typically achieved through the alkylation of its enolate. Phase-transfer catalysis (PTC) represents a highly efficient and atom-economical method for this transformation.
In a typical PTC setup, the β-ketonitrile is deprotonated at the interface of an organic solvent and an aqueous solution of a base, such as sodium hydroxide. A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the enolate anion into the organic phase. In the organic phase, the enolate then reacts with an ethylating agent, such as ethyl bromide. This method avoids the need for strong, hazardous bases like sodium hydride and can often be performed under milder conditions with high yields.
Exploration of Sustainable Solvents and Reagents for Industrial Scalability
For industrial applications, the use of sustainable solvents and reagents is of paramount importance. In the context of the synthesis of this compound, several green chemistry principles can be applied.
The replacement of traditional volatile organic compounds (VOCs) with greener alternatives is a key consideration. For the PTC alkylation step, solvents like toluene can be replaced with more benign options such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources. Furthermore, the use of ionic liquids as both the solvent and catalyst is an emerging area of research that can lead to cleaner reactions and easier product isolation.
The choice of the ethylating agent can also be guided by green chemistry principles. While ethyl bromide is effective, the use of diethyl sulfate (B86663) or ethyl chloride, which have different reactivity and safety profiles, could be considered. Moreover, recent advancements in catalysis have explored the use of ethanol (B145695) directly as an alkylating agent in "borrowing hydrogen" methodologies, which generate water as the only byproduct, representing a highly atom-economical and green approach.
| Synthetic Step | Traditional Method | Greener Alternative |
|---|---|---|
| α-Ethylation Solvent | Toluene, Dichloromethane | 2-Methyltetrahydrofuran (2-MeTHF), Ionic Liquids |
| Base for Alkylation | Sodium Hydride, LDA | Aqueous NaOH/KOH with Phase-Transfer Catalyst |
| Ethylating Agent | Ethyl Bromide | Ethanol (via "borrowing hydrogen" catalysis) |
Mechanistic Studies on the Formation of this compound and Related Analogs
The formation of this compound hinges on two key mechanistic steps: the nucleophilic substitution to form the pivaloylacetonitrile precursor and the subsequent α-alkylation.
The initial cyanide displacement on 1-chloropinacolone proceeds through a classic SN2 pathway. The role of iodide catalysis is to accelerate this step by transiently forming the more reactive 1-iodopinacolone.
The α-ethylation of pivaloylacetonitrile involves the formation of a resonance-stabilized enolate anion. The negative charge is delocalized over the α-carbon and the oxygen atom of the carbonyl group. In the presence of a phase-transfer catalyst, this enolate is shuttled from the aqueous phase (where it is formed) to the organic phase as an ion pair with the bulky quaternary ammonium cation. This "naked" enolate in the non-polar organic environment is highly nucleophilic and readily attacks the electrophilic carbon of the ethyl halide in an SN2 reaction, leading to the formation of the C-C bond and the final product, this compound. The regioselectivity for C-alkylation over O-alkylation is generally high for β-ketonitriles under these conditions.
Enol-Keto Tautomerism and its Role in Determining Reaction Selectivity
Like other carbonyl compounds with alpha-hydrogens, this compound exists in equilibrium between its keto and enol tautomeric forms. Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond.
The keto form, with its distinct carbonyl and nitrile groups, is generally the more stable and predominant tautomer. However, the presence of the electron-withdrawing nitrile group increases the acidity of the alpha-hydrogen, facilitating its removal and the formation of the enolate intermediate. This enolate can then be protonated on either the alpha-carbon to regenerate the keto form or on the oxygen atom to yield the enol tautomer.
The enol form, characterized by a hydroxyl group and a carbon-carbon double bond, plays a crucial role in the reactivity of the molecule. Although present in a smaller concentration at equilibrium, it is often the more reactive species in certain reactions. The enol tautomer is particularly important in reactions where the oxygen atom acts as a nucleophile or in acid-catalyzed reactions that proceed via the enol intermediate. The position of the keto-enol equilibrium can be influenced by factors such as the solvent, temperature, and the presence of acids or bases. This equilibrium is fundamental to understanding the regioselectivity of subsequent reactions, as different tautomers can lead to different products.
| Tautomer | Key Structural Features | Relative Stability |
|---|---|---|
| Keto Form | Carbonyl group (C=O) at position 3 | Generally more stable |
| Enol Form | Hydroxyl group (-OH) and a C=C double bond | Generally less stable, but highly reactive |
Nucleophilic Addition Reactions at the Carbonyl Moiety
The carbonyl group in this compound is a primary site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. Nucleophiles, which are electron-rich species, can add to this electrophilic carbon, leading to the formation of a tetrahedral intermediate.
A variety of nucleophiles can participate in this reaction, including organometallic reagents (like Grignard reagents or organolithium compounds), hydrides, and amines. The steric hindrance caused by the bulky tert-butyl group and the adjacent ethyl group can influence the rate and feasibility of these addition reactions. While direct experimental data for this compound is limited, the general reactivity pattern of β-ketonitriles suggests that such additions are a key transformation pathway.
Electrophilic Substitution Reactions on the Alpha-Carbon of this compound
The alpha-carbon of this compound, situated between the electron-withdrawing carbonyl and nitrile groups, is activated and can be readily deprotonated by a suitable base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with a wide range of electrophiles in what is known as an electrophilic substitution reaction at the alpha-carbon.
Common electrophiles used in these reactions include alkyl halides, acyl halides, and aldehydes. This reactivity allows for the introduction of various substituents at the alpha-position, further functionalizing the molecule. The choice of base and reaction conditions is crucial to control the regioselectivity and avoid potential side reactions, such as O-alkylation of the enolate.
Cyclization Reactions for the Synthesis of Diverse Heterocyclic Scaffolds
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The ketone and nitrile functionalities can react with binucleophilic reagents to form cyclic structures.
The reaction of β-ketonitriles with hydrazines is a well-established and versatile method for the synthesis of 5-aminopyrazoles. In this reaction, the hydrazine (B178648) initially condenses with the carbonyl group of this compound to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, leads to the formation of the pyrazole (B372694) ring.
The reaction can be carried out with hydrazine itself or with substituted hydrazines, allowing for the synthesis of a variety of N-substituted pyrazole derivatives. The specific reaction conditions, such as solvent and temperature, can influence the reaction rate and yield.
| Reactants | Product | General Reaction Type |
|---|---|---|
| This compound, Hydrazine | 5-amino-4-ethyl-3-(tert-butyl)-1H-pyrazole | Condensation/Cyclization |
Similar to the reaction with hydrazines, this compound can react with hydroxylamine (B1172632) to produce isoxazole (B147169) derivatives. The initial step involves the formation of an oxime at the carbonyl position. This is followed by an intramolecular cyclization where the oxygen of the oxime attacks the nitrile carbon, leading to the formation of the isoxazole ring. This reaction provides a direct route to substituted 5-aminoisoxazoles.
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. β-Ketonitriles like this compound are excellent substrates for MCRs due to their multiple reactive sites.
For instance, in the synthesis of highly substituted pyrroles, a β-ketonitrile can react with an amine and an α-haloketone in a variation of the Hantzsch pyrrole (B145914) synthesis.
Furthermore, the 5-aminopyrazole formed from the reaction of this compound with hydrazine can serve as a building block in subsequent MCRs. For example, its reaction with a β-dicarbonyl compound and an aldehyde can lead to the formation of complex fused heterocyclic systems like pyrazolopyrimidinones. These one-pot syntheses are highly efficient and allow for the rapid generation of molecular diversity.
Compound Index
| Compound Name |
|---|
| This compound |
| 5-amino-4-ethyl-3-(tert-butyl)-1H-pyrazole |
| Hydrazine |
| Hydroxylamine |
| Pyrrole |
| Pyrazolopyrimidinone |
| Isoxazole |
Oxidation and Reduction Chemistry of the Nitrile and Ketone Functionalities
The presence of both a ketone and a nitrile group in this compound allows for selective or exhaustive oxidation and reduction reactions. The specific outcomes of these reactions are highly dependent on the choice of reagents and reaction conditions.
Reduction Reactions:
The ketone and nitrile functionalities can be selectively reduced. For instance, the ketone can be reduced to a secondary alcohol using mild reducing agents, while the nitrile group remains intact. Conversely, more potent reducing agents can reduce both functional groups.
| Reagent | Target Functionality | Product |
| Sodium borohydride (B1222165) (NaBH₄) | Ketone | 2-Ethyl-3-hydroxy-4,4-dimethylpentanenitrile |
| Lithium aluminum hydride (LiAlH₄) | Ketone and Nitrile | 2-Ethyl-4,4-dimethylpentane-1,3-diol |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Nitrile | 2-Ethyl-4,4-dimethyl-3-oxopentan-1-amine |
Oxidation Reactions:
While the ketone is already in a relatively high oxidation state, the molecule can undergo oxidative cleavage under harsh conditions. The primary focus of oxidation is often on adjacent carbon atoms or proceeds via enolate intermediates. The nitrile group is generally resistant to oxidation but can be hydrolyzed to a carboxylic acid under oxidative conditions.
Metal-Catalyzed Transformations and C-C Bond Formation (e.g., Ruthenium-Catalyzed Borrowing Hydrogen for Alkylation of Derivatives)
Recent advancements in organometallic catalysis have opened new pathways for the functionalization of molecules like this compound. Ruthenium-catalyzed reactions, particularly those employing the "borrowing hydrogen" methodology, are of significant interest for C-C bond formation. researchgate.netacs.orgacs.org
The borrowing hydrogen strategy involves the temporary removal of hydrogen from a substrate by a metal catalyst to form a more reactive intermediate, which then participates in a subsequent reaction. The catalyst later returns the hydrogen to the final product. This atom-economical process is highly efficient and generates minimal waste. organic-chemistry.orgorganic-chemistry.orgnih.gov For derivatives of this compound, this can be applied for alkylation at the α-position to the nitrile and ketone.
For example, if the ketone functionality of this compound is first reduced to a hydroxyl group, the resulting alcohol can be alkylated using a primary alcohol in the presence of a ruthenium catalyst.
A plausible reaction scheme is as follows:
Oxidation: The ruthenium catalyst oxidizes the primary alcohol to an aldehyde.
Aldol (B89426) Condensation: The enolate of a derivative of this compound reacts with the in-situ generated aldehyde.
Dehydration: The resulting aldol adduct dehydrates to form an α,β-unsaturated intermediate.
Reduction: The ruthenium hydride species, formed in the initial oxidation step, reduces the carbon-carbon double bond to yield the alkylated product.
This methodology allows for the formation of new C-C bonds in an efficient and environmentally benign manner. researchgate.netacs.orgacs.org
Investigation of Reaction Mechanisms and Kinetics via Advanced Techniques
The study of reaction mechanisms and kinetics for transformations involving β-ketonitriles is crucial for optimizing reaction conditions and understanding the underlying chemical processes. nih.govnih.gov Advanced analytical techniques are employed to elucidate these pathways.
Spectroscopic Methods:
In-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques allow for real-time monitoring of the concentrations of reactants, intermediates, and products, providing valuable kinetic data.
Mass Spectrometry: Used to identify and characterize transient intermediates and products, offering insights into the reaction pathway.
Kinetic Studies:
Initial Rate Methods: By varying the concentration of one reactant while keeping others constant, the order of the reaction with respect to each component can be determined.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the geometries of transition states, complementing experimental findings.
For instance, in the ruthenium-catalyzed borrowing hydrogen reaction, these techniques can be used to identify the active catalytic species, determine the rate-determining step, and understand the role of ligands in influencing the catalyst's activity and selectivity. organic-chemistry.org
Synthesis and Functionalization of 2 Ethyl 4,4 Dimethyl 3 Oxopentanenitrile Derivatives and Analogs
Design Principles for the Rational Synthesis of Functionalized Derivatives
The rational design of derivatives from 2-ethyl-4,4-dimethyl-3-oxopentanenitrile is predicated on the inherent reactivity of its core functional groups: the ketone, the nitrile, and the activated α-carbon. The presence of the electron-withdrawing nitrile and carbonyl groups increases the acidity of the α-hydrogen, making it susceptible to deprotonation and subsequent reactions.
Key design principles include:
Exploitation of α-Carbon Acidity: The primary site for structural diversification is the α-carbon, which, after deprotonation to form an enolate, can act as a nucleophile.
Dual Reactivity of Ketone and Nitrile Moieties: The ketone and nitrile groups can be independently or sequentially modified to introduce new functionalities. This allows for the creation of polyfunctionalized molecules.
Steric Hindrance Control: The bulky tert-butyl group influences the steric environment around the reactive centers, which can be leveraged to control regioselectivity and stereoselectivity in certain reactions.
Stepwise Functionalization: A common strategy involves the initial synthesis of the core structure, followed by a series of functionalization steps targeting specific parts of the molecule.
Alpha-Alkylation and Arylation Strategies for Structural Diversification
The synthesis of this compound itself is plausibly achieved through the α-alkylation of its precursor, 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile). This foundational reaction can be extended to introduce a variety of other alkyl and aryl groups at the α-position for structural diversification.
The general strategy for α-alkylation involves the deprotonation of the α-carbon with a suitable base to form a resonance-stabilized enolate, which then acts as a nucleophile in a reaction with an alkyl halide.
Table 1: Reagents for Alpha-Alkylation of β-Ketonitriles
| Reagent Type | Examples | Purpose |
| Base | Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA) | Deprotonation of the α-carbon |
| Alkylating Agent | Ethyl bromide, Benzyl chloride, Methyl iodide | Introduction of the alkyl group |
| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Reaction medium |
For instance, the reaction of 4,4-dimethyl-3-oxopentanenitrile with an ethyl halide in the presence of a strong base like sodium hydride in THF would yield this compound. Further alkylation or arylation at the same position is challenging due to the absence of an acidic proton after the initial ethylation. However, modifications to the synthetic route could allow for the introduction of various substituents.
Recent advancements in catalysis have provided alternative methods for α-alkylation of nitriles with alcohols, which are considered more environmentally benign. researchgate.net These methods often proceed through a "borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to an aldehyde, which then undergoes a condensation reaction with the nitrile. nih.gov While not specifically documented for this compound, these methodologies could likely be adapted.
Chemical Modifications of the Nitrile Group (e.g., Hydrolysis, Reduction to Amines)
The nitrile group in this compound is a versatile functional handle that can be converted into other important chemical moieties, such as carboxylic acids and primary amines.
Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid.
Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid solution (e.g., HCl or H₂SO₄) will convert the nitrile into a carboxylic acid and an ammonium (B1175870) salt.
Base-catalyzed hydrolysis: Treatment with a strong aqueous base (e.g., NaOH), followed by acidification, will also yield the carboxylic acid. Initially, the carboxylate salt and ammonia (B1221849) are formed.
Reduction to Amines: The nitrile group can be reduced to a primary amine using various reducing agents. A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield the corresponding primary amine, 2-ethyl-1-amino-4,4-dimethyl-3-oxopentane. Care must be taken as the ketone group may also be susceptible to reduction.
Derivatization of the Ketone Moiety (e.g., Imine, Oxime Formation)
The ketone carbonyl group in this compound is an electrophilic center that readily reacts with nucleophiles, particularly nitrogen-based nucleophiles, to form various derivatives.
Imine Formation: Reaction of the ketone with a primary amine in the presence of an acid catalyst results in the formation of an imine (also known as a Schiff base). redalyc.orgnih.gov This reaction is reversible and involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. redalyc.org
Oxime Formation: The ketone can be converted to an oxime by reacting it with hydroxylamine (B1172632) (NH₂OH) or its salts, such as hydroxylamine hydrochloride. nih.govnih.govarpgweb.com This reaction is also typically carried out under mildly acidic conditions. arpgweb.com Oximes are crystalline solids and can be useful for the characterization and purification of ketones. nih.gov They are also important intermediates in various chemical transformations. nih.gov
Table 2: Conditions for Ketone Derivatization
| Derivative | Reagent | Conditions |
| Imine | Primary amine (R-NH₂) | Acid catalyst, removal of water |
| Oxime | Hydroxylamine (NH₂OH·HCl) | Mildly acidic or basic conditions |
Synthesis of Polyfunctionalized Building Blocks from this compound
The orthogonal reactivity of the ketone and nitrile groups allows for the synthesis of polyfunctionalized building blocks from this compound. By selectively modifying one functional group while leaving the other intact, or by reacting both in a controlled sequence, a wide array of complex molecules can be constructed.
For example, the nitrile group could first be reduced to a primary amine. The resulting amino-ketone could then undergo an intramolecular cyclization or be used as a bifunctional building block in further reactions. Alternatively, the ketone could be protected, allowing for selective chemistry to be performed on the nitrile group, followed by deprotection of the ketone for subsequent functionalization.
These strategies enable the use of this compound as a scaffold for creating molecules with multiple reactive sites, which are valuable in medicinal chemistry and materials science.
Application in Ligand Design for Coordination Chemistry
The presence of both a nitrogen atom (in the nitrile group) and an oxygen atom (in the ketone group) makes this compound and its derivatives potential ligands for coordination with metal ions. The ability of β-ketonitriles to form stable complexes with a variety of metals is known. These compounds can act as bidentate ligands, coordinating to a metal center through the nitrogen of the nitrile and the oxygen of the enolate form of the ketone.
The steric bulk provided by the ethyl and tert-butyl groups can influence the coordination geometry and the stability of the resulting metal complexes. These steric factors can be tuned to control the catalytic activity or physical properties of the coordination compounds. For instance, the design of ligands with specific steric and electronic properties is crucial in the development of catalysts for various organic transformations. While specific studies on the coordination chemistry of this compound are not widely reported, the principles of β-ketonitrile coordination suggest its potential in this area. nih.gov
Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 4,4 Dimethyl 3 Oxopentanenitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The ethyl group would show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from coupling with each other. The methine proton (CH) adjacent to the nitrile and ketone groups would likely appear as a multiplet. The two methyl groups attached to the quaternary carbon are expected to produce a singlet, as they are chemically equivalent and have no adjacent protons to couple with.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The nitrile carbon (C≡N) is expected to resonate in the downfield region, typically around 115-125 ppm. The carbonyl carbon (C=O) of the ketone group would appear even further downfield, generally in the range of 200-210 ppm. The quaternary carbon and the carbons of the ethyl and dimethyl groups would have characteristic signals in the aliphatic region of the spectrum.
A detailed analysis of ¹H and ¹³C NMR spectra for a series of β-ketonitriles has been reported, providing a basis for the assignment of signals in related compounds.
Table 1: Predicted ¹H NMR Spectral Data for 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH(CN)CO- | 3.5 - 4.0 | Triplet |
| -CH₂CH₃ | 1.8 - 2.2 | Quartet |
| -C(CH₃)₃ | 1.1 - 1.3 | Singlet |
| -CH₂CH₃ | 0.9 - 1.1 | Triplet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 205 - 215 |
| C≡N | 115 - 125 |
| -CH(CN)CO- | 50 - 60 |
| -C(CH₃)₃ | 40 - 50 |
| -CH₂CH₃ | 25 - 35 |
| -C(CH₃)₃ | 20 - 30 |
| -CH₂CH₃ | 10 - 15 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption bands are those corresponding to the nitrile (C≡N) and carbonyl (C=O) groups.
The nitrile group exhibits a sharp and intense absorption band in the region of 2260-2240 cm⁻¹. The carbonyl group of the ketone shows a strong absorption band in the range of 1725-1705 cm⁻¹. The presence of these two characteristic peaks in the IR spectrum provides strong evidence for the β-ketonitrile structure. Other bands corresponding to C-H stretching and bending vibrations of the alkyl groups would also be present in the spectrum. The coordination of the nitrile group to a metal center in a derivative complex would be expected to cause a shift in the C≡N stretching frequency. nih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| Nitrile (C≡N) | 2260 - 2240 | Strong, Sharp |
| Ketone (C=O) | 1725 - 1705 | Strong |
| C-H (Alkyl) | 2975 - 2850 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain insights into the structure of this compound through its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for its quantitative analysis. A reversed-phase HPLC method would be the most common approach for this type of compound.
A typical HPLC system would consist of a C18 column, a mobile phase of acetonitrile (B52724) and water, and a UV detector. The mobile phase composition can be optimized to achieve good separation of the target compound from any impurities or starting materials. For instance, a method for the analysis of the related compound 4,4-dimethyl-3-oxopentanenitrile uses a mobile phase of acetonitrile and water with a phosphoric acid modifier. sielc.com For mass spectrometry compatible applications, formic acid can be used as a modifier instead of phosphoric acid. sielc.com The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis. The determination of carbonyl compounds by HPLC after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a well-established method. epa.gov
X-ray Crystallography for Precise Solid-State Structural Determination of Derivatives and Metal Complexes
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining suitable single crystals of this compound itself might be challenging, its derivatives, particularly metal complexes, are often more amenable to crystallization.
Chromatographic Separation Techniques (e.g., Flash Column Chromatography) for Purification
The purification of this compound, typically after its synthesis, is commonly achieved using chromatographic techniques, with flash column chromatography being a particularly effective method for preparative scale separations. orgsyn.org This technique utilizes a stationary phase, usually silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents.
The choice of the eluent is critical for achieving good separation. A solvent system with an appropriate polarity is selected to ensure that the desired compound and impurities have different affinities for the stationary phase, leading to their differential elution from the column. For β-ketonitriles, mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) are commonly employed. The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure product.
Thermal Analysis Methods for Characterization of Derived Materials
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are valuable for characterizing the thermal stability and decomposition behavior of materials derived from this compound, especially its metal complexes. mdpi.comresearchgate.net
TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures, the presence of coordinated or lattice solvent molecules, and the stoichiometry of the decomposition process. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and enthalpies of reaction. The thermal properties of coordination compounds are highly dependent on the nature of the metal ion and the ligands. researchgate.net The thermal analysis of metal complexes of this compound can provide insights into their stability and the nature of the coordination bonds.
Theoretical and Computational Chemistry Investigations of 2 Ethyl 4,4 Dimethyl 3 Oxopentanenitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic landscape of 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile. These calculations can determine the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
For a β-ketonitrile like this, the HOMO is typically localized around the oxygen and nitrogen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed across the carbonyl carbon and the nitrile carbon, marking them as susceptible to nucleophilic attack. The molecule's branched structure, featuring a bulky tert-butyl group, introduces significant steric hindrance, which can influence its reactivity in various chemical transformations. vulcanchem.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, these maps would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, highlighting them as regions attractive to electrophiles. Positive potential (blue) would be expected around the hydrogen atoms. This information is crucial for predicting how the molecule will interact with other reagents.
Table 1: Predicted Quantum Chemical Descriptors for this compound (Note: Values are illustrative of typical results from DFT calculations for similar molecules.)
| Descriptor | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -0.8 eV | Energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 6.7 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Measures the molecule's overall polarity, influencing solubility and intermolecular forces. |
Molecular Modeling and Docking Studies of Derived Compounds for Receptor Interactions (e.g., TRPV1 antagonists)
While specific docking studies for derivatives of this compound are not extensively documented, the methodologies of molecular modeling are well-established for predicting biological activity. For instance, derivatives could be computationally designed and evaluated as potential antagonists for receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain and inflammation research. researchgate.net
The process involves creating a 3D model of the derivative and docking it into the active site of the target protein (e.g., TRPV1). Docking algorithms predict the preferred binding orientation and affinity of the ligand. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the compound and amino acid residues in the receptor's binding pocket. researchgate.net Such computational screening allows for the rapid evaluation of many potential drug candidates, prioritizing those with the most promising binding characteristics for synthesis and experimental testing.
Table 2: Hypothetical Docking Results for a Derived TRPV1 Antagonist (Note: This table illustrates the type of data generated from a molecular docking study.)
| Derived Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
| Derivative A | -9.2 | Tyr511, Ser512 | Hydrogen Bond, Pi-Alkyl |
| Derivative B | -8.5 | Thr550, Arg557 | Hydrogen Bond, Electrostatic |
| Derivative C | -7.8 | Met547, Phe589 | Hydrophobic, van der Waals |
Computational Mechanistic Elucidation of Reaction Pathways
Computational chemistry is instrumental in mapping the reaction mechanisms involving this compound. By calculating the potential energy surface for a given reaction, researchers can identify the structures of transition states and intermediates. This allows for the determination of activation energies, which govern the reaction rate.
For this compound, which possesses both ketone and nitrile functional groups, several reaction pathways could be investigated. vulcanchem.com These include nucleophilic additions to the carbonyl group, enolate formation and subsequent alkylation, or cyclocondensation reactions to form heterocyclic systems. Computational models can help predict the feasibility of different pathways under various conditions, clarifying whether a reaction is kinetically or thermodynamically controlled and explaining observed product distributions.
Prediction of Spectroscopic Parameters via Ab Initio Theory
Ab initio and DFT methods are widely used to predict spectroscopic data, which serves as a powerful tool for structural confirmation. By calculating the vibrational frequencies and NMR chemical shifts, a theoretical spectrum can be generated and compared against experimental data.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. For this compound, strong absorption bands for the nitrile (C≡N) and carbonyl (C=O) stretches are key identifiers. vulcanchem.com Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predictions help in the assignment of complex spectra, especially for molecules with many non-equivalent protons and carbons.
Table 3: Comparison of Experimental and Theoretically Predicted Spectroscopic Data
| Parameter | Experimental Value vulcanchem.com | Predicted (Ab Initio) Significance |
| IR Frequency (C≡N Stretch) | ~2250 cm⁻¹ | Confirms the presence of the nitrile group. |
| IR Frequency (C=O Stretch) | ~1700 cm⁻¹ | Confirms the presence of the ketone group. |
| ¹³C NMR (C≡N) | δ 120–125 ppm | Chemical shift for the nitrile carbon. |
| ¹³C NMR (C=O) | δ 210 ppm | Chemical shift for the carbonyl carbon. |
Conformational Analysis and Stereochemical Insights from Computational Models
The flexibility of this compound allows it to adopt various conformations due to rotation around its single bonds. Conformational analysis using computational models can identify the most stable conformers and quantify their relative energies. ucsd.edu
The key rotatable bonds are between C2-C3 and the bonds within the ethyl group. Rotation around the C2-C3 bond, for example, would lead to different spatial arrangements of the bulky tert-butyl group relative to the ethyl and nitrile substituents. Computational scans of the potential energy surface as a function of dihedral angles can locate energy minima corresponding to stable staggered conformations (like anti and gauche) and energy maxima for eclipsed conformations. ucsd.edu
Due to the presence of a stereocenter at the C2 position, this molecule can exist as a pair of enantiomers. While computational models can calculate the properties of each enantiomer (which are identical in an achiral environment), they are crucial for studying how these stereoisomers might interact differently with chiral environments, such as the active site of a biological receptor. scispace.com The steric bulk of the tert-butyl and ethyl groups plays a significant role in defining the low-energy conformational space available to the molecule. vulcanchem.com
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Key Building Block for Pharmaceutical Intermediates and Drug Candidates
The molecular architecture of 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile is well-suited for the synthesis of heterocyclic scaffolds that are prevalent in medicinal chemistry. The compound's ability to undergo cyclocondensation reactions with various binucleophilic reagents is the cornerstone of its utility in creating intermediates for drug development.
Pyrrole-based compounds are significant in drug discovery, with many exhibiting anti-inflammatory, anti-bacterial, and anti-cancer properties. mdpi.com A number of these, including selective cyclooxygenase-2 (COX-2) inhibitors, feature a polysubstituted pyrrole (B145914) core. mdpi.comnih.gov Synthetic strategies for these frameworks often involve multi-component reactions where a β-ketonitrile can act as a key reactant. researchgate.net The reaction typically proceeds via a Paal-Knorr type synthesis or a multi-component reaction involving an α-hydroxyketone, an oxoacetonitrile, and an amine to form the pyrrole ring. mdpi.comchalcogen.ro The nitrile and ketone functionalities of compounds like this compound allow for the systematic construction of the requisite pyrrole framework, which is central to the biological activity of COX-2 inhibitors. nih.gov
Table 1: Synthesis of Pyrrole Framework for COX-2 Inhibitors
| Reactant Class 1 | Reactant Class 2 | Reactant Class 3 | Resulting Scaffold | Application Example |
| α-Hydroxyketone | β-Ketonitrile | Primary Amine/Aniline | Substituted 3-Cyanopyrrole | Precursor to COX-2 Inhibitors |
Pivaloylacetonitrile (B1295116) (4,4-dimethyl-3-oxopentanenitrile), a close structural analogue of the title compound, is a crucial intermediate for building inhibitors of p38 MAP kinase based on pyrazolyl ureas. researchgate.net The synthesis involves a condensation reaction between the β-ketonitrile and a hydrazine (B178648) derivative, such as phenylhydrazine, to form the core pyrazole (B372694) ring. The resulting aminopyrazole can then be further functionalized to introduce the urea (B33335) moiety, which is critical for binding to the kinase. Specifically, the urea group often forms a key bidentate hydrogen bond with the hinge region of the kinase's ATP-binding site. researchgate.net The tert-butyl group from the nitrile precursor occupies a specific hydrophobic pocket in the enzyme, making this structural motif essential for inhibitory activity.
Table 2: General Synthesis of Pyrazolyl Urea Kinase Inhibitors
| Step | Reactants | Product | Significance |
| 1. Cyclization | β-Ketonitrile (e.g., Pivaloylacetonitrile) + Substituted Hydrazine | Aminopyrazole Intermediate | Forms the core heterocyclic scaffold. |
| 2. Urea Formation | Aminopyrazole Intermediate + Isocyanate or Amine/Phosgene equivalent | Pyrazolyl Urea | Introduces the kinase-binding urea moiety. |
The synthesis of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines often begins with the construction of a pyrazole ring from a β-ketonitrile. nih.govresearchgate.net This is typically achieved by reacting the nitrile with a hydrazine-containing compound. For more complex fused systems like pyrazolo[1,5-a]benzotriazepines, a similar strategy would be employed, starting with the formation of a functionalized pyrazole intermediate. This intermediate, possessing appropriate functional groups derived from the original β-ketonitrile, would then undergo a subsequent cyclization reaction with a suitable bicyclic partner to form the final tricyclic framework. The versatility of the β-ketonitrile starting material allows for the introduction of various substituents that can modulate the pharmacological properties of the final compound. researchgate.net
Transient Receptor Potential Vanilloid 1 (TRPV1) is a target for the development of novel analgesics. nih.gov Many potent TRPV1 antagonists are built around a central pyrazole ring. nih.gov The synthesis of these pyrazole derivatives can utilize β-ketonitriles as starting materials. The reaction of a compound like this compound with hydrazine would yield a 5-tert-butyl-3-amino-4-ethylpyrazole intermediate. This pyrazole can then be elaborated through further chemical steps, such as N-arylation and functionalization at the amino group, to produce the complex structures required for potent TRPV1 antagonism. nih.gov The substituents on the pyrazole core are critical for tuning the compound's affinity and selectivity for the TRPV1 receptor. nih.gov
Integration into Agrochemical Synthesis and Herbicide Development (e.g., Isoxazole (B147169) Skeleton of Isouron)
In the field of agrochemicals, this compound's analogue, pivaloylacetonitrile, serves as a key intermediate in the production of certain herbicides. researchgate.net It is specifically used to construct the isoxazole skeleton of the selective herbicide Isouron. researchgate.net This synthesis is achieved through the cyclocondensation of the β-ketonitrile with hydroxylamine (B1172632). The reaction forms a 3-amino-5-tert-butylisoxazole (B1265968) intermediate, which is the core structure of Isouron. The efficiency of this reaction makes it a vital step in the manufacturing process for this class of herbicides. researchgate.net
Utility in Dye Intermediate Synthesis
The use of this compound as an intermediate in the synthesis of dyes is not extensively documented in the scientific literature. While heterocyclic compounds derived from β-ketonitriles, such as pyrazoles, can be used as scaffolds for certain classes of dyes, the specific application of this compound in dye chemistry is not a prominent area of current research.
Development of Coordination Compounds and Catalysts from this compound Derivatives
Derivatives of this compound, particularly cyanoximes and hydrazones, are excellent candidates for creating polydentate ligands. These ligands form stable complexes with a variety of transition metals, and these complexes, in turn, exhibit significant potential in catalysis.
Cyanoximes are a subclass of oximes with the general formula NC-C(=NOH)-R, where R is an electron-withdrawing group. researchgate.net The presence of the cyano group significantly increases the acidity of the oxime proton, making these compounds excellent ligands for metal ions. rsc.org A key derivative in this class is 2-hydroxyimino-4,4-dimethyl-3-oxo-pentanenitrile, also known as pivaloyl-cyanoxime (HPiCO), which can be synthesized from a close structural analogue of the parent compound.
The synthesis of metal complexes typically involves the reaction of the cyanoxime ligand with a metal salt in an aqueous or alcoholic solution. For instance, the reaction of pivaloyl-cyanoxime with zinc sulfate (B86663) yields distinct complex structures depending on the reaction conditions. acs.org Research has led to the isolation and characterization of a mononuclear complex, [Zn(PiCO){H(PiCO)₂}(H₂O)], and a tetranuclear complex, [Zn₄(μ³–OH)₂(PiCO)₆(H₂O)₄]. acs.org
Characterization of these complexes relies on a suite of analytical techniques. Infrared (IR) spectroscopy is used to observe the coordination of the ligand to the metal, typically seen as shifts in the vibrational frequencies of the C=N, N-O, and C=O groups. UV-Visible spectroscopy provides information about the electronic transitions within the complex. acs.org Thermal analysis methods like DSC/TGA are employed to study their stability and decomposition pathways. acs.org Unambiguous structural elucidation is achieved through single-crystal X-ray diffraction. researchgate.net
Table 1: Spectroscopic and Analytical Data for Zinc-Pivaloyl-Cyanoxime Complexes
| Property | Complex I: [Zn(PiCO){H(PiCO)₂}(H₂O)] | Complex II: [Zn₄(μ³–OH)₂(PiCO)₆(H₂O)₄] |
|---|---|---|
| Formula | C₁₈H₂₄N₃O₇Zn | C₃₆H₅₀N₆O₁₆Zn₄ |
| Coordination Geometry | Distorted Octahedral | Distorted Octahedral |
| Key IR Bands (cm⁻¹) | Shifts in C=N, N-O, C=O bands indicating coordination | Shifts in C=N, N-O, C=O bands and broad O-H band from hydroxo bridges |
| Analysis Methods | Elemental Analysis, IR, UV-Vis, DSC/TGA, X-ray Diffraction acs.org | Elemental Analysis, IR, UV-Vis, DSC/TGA, X-ray Diffraction acs.org |
This table is generated based on findings reported for pivaloyl-cyanoxime complexes. acs.org
Hydrazones, characterized by the >C=N-NH- functionality, are another important class of ligands derived from β-ketonitriles. They are typically synthesized through the condensation reaction of the ketone group with a hydrazine derivative, such as a carbohydrazide. chemistryjournal.net These ligands are known for their versatile coordination behavior, often acting as polydentate chelating agents. jocpr.com
Hydrazone ligands can coordinate with metal ions in either their keto or enol tautomeric forms. researchgate.net Coordination is typically confirmed by spectroscopic methods. In IR spectroscopy, a shift of the C=N (azomethine) stretching frequency and changes in the N-H and C=O bands upon complexation provide evidence of ligand binding. chemistryjournal.net ¹H NMR spectroscopy is also a powerful tool, where the disappearance of the N-H proton signal can indicate deprotonation and coordination in the enolate form.
Metal complexes of hydrazones derived from various β-dicarbonyl compounds have been synthesized with transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). jocpr.combendola.com These complexes are often colored, stable solids, and their geometry (e.g., octahedral, tetrahedral) can be inferred from magnetic susceptibility and electronic spectral data. chemistryjournal.net
Table 2: Typical Spectroscopic Shifts in Hydrazone Metal Complex Formation
| Spectroscopic Method | Observation in Free Ligand | Change Upon Complexation | Implication |
|---|---|---|---|
| IR Spectroscopy | Sharp C=O stretch (~1680 cm⁻¹) | Disappearance or shift to lower frequency | Coordination via carbonyl oxygen (keto form) or enolic oxygen (enol form) |
| Sharp N-H stretch (~3200 cm⁻¹) | Broadening or disappearance | Coordination via azomethine nitrogen and/or deprotonation | |
| C=N stretch (~1600 cm⁻¹) | Shift to lower or higher frequency | Coordination via azomethine nitrogen |
| ¹H NMR Spectroscopy | N-H proton signal (~11 ppm) | Signal shifts or disappears | Involvement of N-H group in coordination/deprotonation |
This table represents generalized data from the literature on hydrazone complexes. chemistryjournal.net
A significant application of metal complexes derived from this compound analogues is in the field of catalysis. The Lewis acidic metal centers, held within a specific coordination environment by the ligand, can activate substrates and facilitate chemical transformations.
Notably, the zinc complex [Zn(PiCO){H(PiCO)₂}(H₂O)], derived from pivaloyl-cyanoxime, has demonstrated efficient catalytic performance in the transesterification of various esters. acs.org This process, which involves exchanging the alkoxy group of an ester, was shown to proceed effectively in ethanol (B145695) under mild reaction conditions. acs.org Such activity is of high interest for "green chemistry" applications, which seek to develop environmentally benign catalytic processes. acs.org Hydrazone complexes are also widely recognized for their catalytic activities in various organic reactions, including oxidation and reduction processes. bendola.comscispace.com The catalytic efficiency of these complexes is attributed to the ability of the central metal ion to cycle between different oxidation states and its role as a Lewis acid.
Contributions to Supramolecular Chemistry and Crystal Engineering (e.g., Hydrogen-Bonded Supramolecular Structures of Derivatives)
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize novel solid-state structures with desired properties. Derivatives of this compound, especially their metal complexes, are valuable building blocks in this field due to their varied coordination geometries and potential for forming hydrogen bonds.
The structural analysis of complexes derived from the analogous pivaloyl-cyanoxime provides significant insight into their role in supramolecular chemistry. The pivaloyl-cyanoxime anion is a structurally flexible ligand that can adopt multiple coordination modes, including O-monodentate, chelating (κ²), and bridging (η²) arrangements. acs.org This versatility allows for the construction of diverse and complex architectures. For example, the tetranuclear zinc complex [Zn₄(μ³–OH)₂(PiCO)₆(H₂O)₄] features an elegant structure held together by μ³-bridging hydroxo groups, showcasing sophisticated self-assembly. acs.org
In the solid state, these coordination compounds are further organized by weaker intermolecular forces, primarily hydrogen bonds. Hydrogen bonds involving coordinated water molecules, oxime groups, and even C-H donors can link individual complex units into extended one-, two-, or three-dimensional networks. researchgate.net This control over solid-state architecture is fundamental to designing materials with specific properties, such as porosity or non-linear optical activity. The ability of hydrazone derivatives to act as both proton donors and acceptors also allows them to form extensive intermolecular and intramolecular hydrogen bonds, which are crucial in the formation of their supramolecular structures. dergipark.org.tr
Future Research Directions and Perspectives on 2 Ethyl 4,4 Dimethyl 3 Oxopentanenitrile
Development of Highly Efficient and Sustainable Synthetic Routes
Future research will likely prioritize the development of green and economically viable synthetic pathways to 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile. Current methodologies for β-ketonitriles often rely on strong bases and stoichiometric reagents, which can generate significant waste. rsc.orgnih.gov A forward-looking approach would involve exploring catalytic and more atom-economical methods.
One promising avenue is the use of transition-metal-free catalysis, employing readily available and inexpensive catalysts. For instance, methods utilizing potassium tert-butoxide (KOt-Bu) for the acylation of nitriles with esters have shown success for a range of β-ketonitriles and could be adapted for the synthesis of the target molecule. nih.gov Additionally, the exploration of biocatalysis, using enzymes such as nitrilases or carbonyl reductases, could offer highly selective and environmentally benign routes. acs.orgnih.gov The development of enzymatic pathways would not only reduce the environmental impact but also provide access to enantiomerically pure forms of the compound and its derivatives.
Further research into the use of renewable feedstocks is also anticipated. While not directly applicable to the synthesis of this specific molecule without significant pathway development, the broader trend of converting biomass-derived platform chemicals into valuable intermediates could eventually provide sustainable starting materials for the synthesis of this compound.
Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound
| Synthetic Route | Catalyst/Reagent | Potential Advantages | Key Research Challenges |
|---|---|---|---|
| Catalytic Acylation | Potassium tert-butoxide | Low cost, readily available | Optimization of reaction conditions for sterically hindered substrates |
| Biocatalytic Synthesis | Nitrilase/Carbonyl reductase | High selectivity, mild conditions | Enzyme discovery and engineering for specific substrate acceptance |
| Flow Chemistry | Immobilized catalyst | Enhanced safety and scalability | Catalyst stability and reactor design |
Exploration of Novel Reactivity Patterns and Unexpected Transformations
The unique substitution pattern of this compound, with its sterically encumbered ketone and α-ethyl group, is expected to give rise to novel reactivity and potentially unexpected chemical transformations. Future research should focus on thoroughly investigating its behavior in a variety of reaction manifolds.
β-Ketonitriles are well-established precursors for the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles. rsc.orgnih.gov The specific steric and electronic properties of this compound could lead to the formation of novel heterocyclic scaffolds with unique substitution patterns that may be difficult to access through other synthetic routes. For example, its reaction with hydrazine (B178648) derivatives could yield pyrazoles with a bulky quaternary carbon center, potentially influencing their biological activity. nih.gov
Furthermore, the exploration of cycloaddition reactions involving this compound is a promising area of research. rsc.org The nitrile and ketone functionalities could participate in various [n+m] cycloadditions, leading to the construction of complex polycyclic systems. The steric hindrance around the ketone may also favor unusual reaction pathways or lead to unexpected rearrangements under certain conditions.
Expansion of Diverse Derivative Libraries for Multifunctional Applications
A significant future research direction will be the systematic derivatization of this compound to create a diverse library of new chemical entities with potential applications in materials science, agrochemicals, and pharmaceuticals. The dual functionality of the molecule provides multiple handles for chemical modification.
The nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide, or it can be reduced to an amine. The ketone can undergo reduction to the alcohol, or it can be converted to an imine or other derivatives. The activated methylene (B1212753) group can be further functionalized through alkylation, acylation, or condensation reactions.
The resulting derivatives could be screened for a wide range of biological activities. For instance, β-ketonitrile derivatives have been investigated as potential anti-inflammatory, anticancer, and antimalarial agents. nih.gov The unique structural features of derivatives of this compound may lead to enhanced potency or novel mechanisms of action. In materials science, the incorporation of this bulky, functionalized building block into polymers could impart unique thermal or mechanical properties.
Advanced In Situ Spectroscopic Studies for Real-Time Mechanistic Insights
To fully unlock the synthetic potential of this compound, a deep understanding of its reaction mechanisms is essential. Future research should employ advanced in situ spectroscopic techniques to gain real-time insights into reaction pathways, intermediates, and transition states.
Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy), in situ nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy can provide valuable data on the kinetics and mechanisms of reactions involving this compound. For example, in situ IR spectroscopy could be used to monitor the consumption of the nitrile and ketone functionalities during a cyclization reaction, providing evidence for the proposed mechanism.
These mechanistic studies will be crucial for optimizing reaction conditions, minimizing the formation of byproducts, and rationally designing new transformations. A detailed understanding of the factors that control the regioselectivity and stereoselectivity of its reactions will be particularly valuable for its application in complex molecule synthesis.
Integration with Flow Chemistry and Automation for Enhanced Scalability
The translation of novel synthetic methods from the laboratory to industrial-scale production is a significant challenge. Future research should focus on integrating the synthesis and derivatization of this compound with flow chemistry and automated platforms.
Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for higher yields and purity. zenodo.org The development of a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale production.
Automation, including the use of robotic systems for reaction screening and optimization, can accelerate the discovery of new derivatives and their applications. An automated platform could be used to rapidly synthesize and screen a large library of derivatives of this compound for desired properties, significantly speeding up the research and development process.
Table 2: Potential Benefits of Integrating Modern Synthetic Technologies
| Technology | Application to this compound | Expected Outcomes |
|---|---|---|
| Flow Chemistry | Continuous synthesis and derivatization | Improved safety, scalability, and product consistency |
| Automation | High-throughput screening of reaction conditions and derivative libraries | Accelerated discovery of new reactions and applications |
| In Situ Spectroscopy | Real-time monitoring of reactions | Deeper mechanistic understanding and faster process optimization |
Pursuit of Asymmetric Synthesis and Enantioselective Catalysis utilizing this compound
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. Future research should explore the development of asymmetric synthetic methods to access chiral derivatives of this compound.
The ketone functionality of this compound is a prime target for asymmetric reduction, which would yield chiral β-hydroxynitriles. These chiral building blocks are valuable intermediates for the synthesis of a variety of biologically active molecules. acs.orgacs.org Both enzymatic and chemo-catalytic methods for the asymmetric reduction of β-ketonitriles have been reported and could be adapted for this specific substrate. acs.orgnih.gov
Furthermore, the activated methylene group could be a prochiral center for enantioselective functionalization. The development of catalytic enantioselective methods for the alkylation or acylation of this position would provide access to a wide range of chiral derivatives with a quaternary stereocenter, which are often challenging to synthesize. The steric bulk of the adjacent gem-dimethyl group may play a crucial role in achieving high levels of stereocontrol in such transformations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-ethyl-4,4-dimethyl-3-oxopentanenitrile, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via alkylation of a pre-existing nitrile precursor. For instance, ethyllithium (0.1 M in benzene/cyclohexane) can be used to introduce the ethyl group to a 4,4-dimethyl-3-oxopentanenitrile intermediate under anhydrous toluene at controlled temperatures. Yields (~58%) may be improved by optimizing stoichiometry (e.g., 1.1:1 ethyllithium:substrate ratio) and reaction time .
- Data Analysis : Monitor reaction progress using thin-layer chromatography (TLC; Rf ~0.9 in 10% AcOEt/hexane) and characterize intermediates via FT-IR (peaks at 2963 cm⁻¹ for C-H stretching and 1455 cm⁻¹ for nitrile C≡N) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- FT-IR : Confirm carbonyl (3-oxo) and nitrile groups via peaks at ~1700 cm⁻¹ (C=O) and ~2200 cm⁻¹ (C≡N) .
- NMR : ¹H NMR should show methyl singlet (δ 1.2–1.4 ppm for 4,4-dimethyl) and ethyl triplet (δ 0.9–1.1 ppm). ¹³C NMR will resolve the ketone carbon (δ ~200 ppm) and nitrile (δ ~120 ppm) .
Q. What are the stability considerations for storing this compound?
- Methodology : Store at low temperatures (-20°C) in airtight, amber vials to prevent hydrolysis of the nitrile group or keto-enol tautomerization. Monitor purity via HPLC (λmax ~255 nm for nitrile derivatives) .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C or ²H) be incorporated into this compound for mechanistic studies?
- Methodology : Synthesize isotopomers using labeled precursors. For example, ¹³C-enriched acetonitrile can react with diethyl chlorophosphate to form a labeled phosphonoacetonitrile intermediate, which is further alkylated to introduce the ethyl group .
- Data Contradictions : Labeling efficiency may vary due to steric hindrance from the 4,4-dimethyl group. Validate via mass spectrometry (e.g., +1 m/z shift for ¹³C) and compare kinetic isotope effects (KIEs) in reaction mechanisms .
Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic additions?
- Methodology : Employ density functional theory (DFT) to model frontier molecular orbitals (FMOs). The electron-deficient nitrile and carbonyl groups make the compound prone to nucleophilic attack at the β-carbon. Solvent effects (e.g., toluene vs. THF) can be simulated using polarizable continuum models (PCMs) .
- Validation : Compare computed activation energies with experimental Arrhenius parameters from kinetic studies.
Q. How do steric effects from the 4,4-dimethyl group influence stereoselectivity in derivatives of this compound?
- Methodology : Perform diastereomeric ratio (dr) analysis using chiral chromatography or NOESY NMR. For example, ethyllithium addition to a prochiral oxazolidine precursor achieved dr = 98:2 due to steric shielding by dimethyl groups .
- Contradiction Resolution : Conflicting dr values in literature may arise from solvent polarity or temperature variations. Replicate conditions with controlled variables (e.g., dry toluene at -78°C) .
Data Presentation Guidelines
-
Tables : Include reaction conditions (solvent, temperature, catalyst), yields, and spectroscopic data. Example:
Parameter Value Reference Yield 58% TLC Rf 0.9 (10% AcOEt/hexane) FT-IR (C≡N) 2200 cm⁻¹ -
Charts : Plot kinetic data (e.g., Arrhenius plots for isotope studies) or steric maps from DFT calculations.
Critical Analysis of Evidence
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
